1,1-Bis(fluoromethyl)-2-oxopentylamine
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Overview
Description
1,1-Bis(fluoromethyl)-2-oxopentylamine is an organic compound characterized by the presence of fluorine atoms and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of a suitable precursor with a fluorinating agent such as bromine trifluoride (BrF3) or other fluorinating reagents . The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 1,1-Bis(fluoromethyl)-2-oxopentylamine may involve large-scale fluorination processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(fluoromethyl)-2-oxopentylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1,1-Bis(fluoromethyl)-2-oxopentylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those requiring fluorine-containing moieties for enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Bis(fluoromethyl)-2-oxopentylamine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(diphenylphosphino)ferrocene: A compound with similar structural features but different functional groups and applications.
1,1-Bis(boryl)alkanes: Compounds with similar boryl groups that exhibit unique reactivity and applications in organic synthesis.
Uniqueness
1,1-Bis(fluoromethyl)-2-oxopentylamine is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased metabolic stability and enhanced binding affinity to biological targets. These properties make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-(1,3-difluoropropan-2-yloxy)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F2NO/c7-4-6(5-8)10-3-1-2-9/h6H,1-5,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRLZOMZUHWTLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COC(CF)CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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